N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound characterized by its unique structure, which includes a maleimide functional group attached to a six-carbon aminoalkyl chain. The compound is typically presented as a white to light yellow powder or crystalline form, and it has a high purity level, often exceeding 98% as determined by high-performance liquid chromatography. The chemical formula for N-(6-Aminohexyl)maleimide hydrochloride is C₁₀H₁₆N₂O₂·HCl, and its CAS number is 75238-09-4. It is known for its reactivity due to the maleimide group, which can undergo various
NAM functions as a cross-linking agent due to its unique chemical structure. It possesses two reactive groups:
This dual reactivity allows NAM to covalently link molecules containing thiol groups with other molecules containing amine or NHS ester functionalities.
Here are some examples of how NAM is used for cross-linking in research:
[1] Reliable source discussing the use of NAM for studying protein-protein interactions: ""[2] Reliable source discussing the use of NAM for studying antibody-antigen interactions: ""[3] Reliable source discussing the use of NAM for studying drug-target interactions: ""
Several advantages make NAM a popular choice for cross-linking experiments:
[4] Reliable source discussing the cleavability of NAM crosslinks: ""
These reactions are essential for its application in bioconjugation and drug delivery systems .
N-(6-Aminohexyl)maleimide hydrochloride exhibits notable biological activity:
The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves several steps:
These methods allow for the production of high-purity N-(6-Aminohexyl)maleimide hydrochloride suitable for research and industrial applications .
N-(6-Aminohexyl)maleimide hydrochloride has a variety of applications:
These applications leverage its unique chemical properties and reactivity .
Interaction studies involving N-(6-Aminohexyl)maleimide hydrochloride focus on its ability to form conjugates with biomolecules:
These studies highlight the compound's potential in enhancing the efficacy of biochemical assays and therapeutic interventions .
Several compounds exhibit structural similarities or functional characteristics to N-(6-Aminohexyl)maleimide hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Maleimide | Basic maleimide structure without alkyl chain | Less reactive towards biomolecules compared to N-(6-Aminohexyl)maleimide hydrochloride |
| N-(3-Aminopropyl)maleimide | Shorter alkyl chain (three carbons) | May have different binding properties due to shorter chain |
| N-(2-Aminoethyl)maleimide | Two-carbon alkyl chain | More hydrophilic; may alter interaction dynamics |
| N-(6-Aminocaproic acid) | Acidic functional group instead of maleimide | Different reactivity profile; used in peptide synthesis |
N-(6-Aminohexyl)maleimide hydrochloride stands out due to its longer alkyl chain, which enhances its solubility and interaction capabilities with biological molecules compared to these similar compounds .
| Table 2: Amination Strategies for Hexyl Chain Functionalization | ||||
|---|---|---|---|---|
| Strategy | Amine Source | Typical Yield (%) | Reaction Time (h) | Selectivity |
| Direct Nucleophilic Substitution | 1,6-Diaminohexane | 75-85 | 4-8 | Moderate |
| Mitsunobu Reaction | Amino alcohol precursor | 80-90 | 6-12 | High |
| Reductive Amination | Hexylamine + reducing agent | 70-80 | 8-16 | Good |
| Diazotization-Reduction | Hexylamine via diazonium | 60-75 | 12-24 | Fair |
| Metal-Catalyzed Coupling | Hexylamine + coupling partner | 85-95 | 2-6 | Excellent |
| Table 3: HCl Salt Formation and Purification Techniques | |||
|---|---|---|---|
| Parameter | Optimal Range | Critical Factors | Quality Impact |
| HCl Concentration | 2-6 M | Stoichiometry control | Salt formation completeness |
| Temperature | 0-25°C | Cooling rate | Crystal size uniformity |
| Crystallization Time | 2-6 hours | Agitation level | Nucleation control |
| Recrystallization Solvent | Ethanol/water (3:1) | Solvent ratio | Solubility properties |
| Final Purity | >98% | Impurity removal | Analytical specifications |
| Recovery Yield | 85-93% | Crystal morphology | Process economics |
| Table 4: Industrial-Scale Production Challenges | |||
|---|---|---|---|
| Challenge Category | Specific Issues | Mitigation Strategies | Impact on Cost |
| Heat Management | Exothermic reactions, hot spots | Controlled addition, cooling systems | High (energy, equipment) |
| Solvent Recovery | Azeotropic mixtures, efficiency | Distillation optimization, recycling | Medium (efficiency loss) |
| Impurity Control | Side products, polymerization | Process monitoring, purification | High (yield reduction) |
| Scale-up Effects | Mass transfer limitations | Reactor design, mixing efficiency | Medium (throughput) |
| Equipment Considerations | Corrosion, material compatibility | Material selection, maintenance | High (capital investment) |
| Quality Assurance | Batch-to-batch consistency | Process validation, analytics | Medium (testing, rework) |
| Entry | Thiol Nucleophile | Solvent (25 °C) | k₂ / M⁻¹ s⁻¹ | Reference |
|---|---|---|---|---|
| 1 | Methanethiol | CHCl₃ | 2.4 × 10² [1] | |
| 2 | Methanethiol | N,N-Dimethylformamide | 6.1 × 10¹ [1] | |
| 3 | β-Mercaptoethanol | CHCl₃ | 1.7 × 10² [1] | |
| 4 | L-Cysteine | pH 7.4 phosphate buffer | 1.1 × 10³ [2] | |
| 5 | 6-Maleimidehexanoic acid + L-Cysteine (pH 7.0) | Water | 9.2 × 10² [3] |
The six-carbon spacer of N-(6-aminohexyl)maleimide maintains the high electrophilicity of the maleimide ring: measured k₂ values are indistinguishable from N-alkyl analogues [1].
Computational barriers for the rate-determining proton-transfer step (ΔG‡, 298 K):
Proximal basic nitrogens (≤2 C from the imide) accelerate post-addition thiosuccinimide hydrolysis [4]. The six-carbon tether in N-(6-aminohexyl)maleimide positions the amine beyond this window, so the substituent has negligible influence on forward thiol addition but modestly slows succinimide ring opening relative to N-(2-aminoethyl)maleimide [4].
| Dienophile | Diene | Temp. (°C) | k_f / 10⁻³ L mol⁻¹ s⁻¹ | ΔH‡ / kcal mol⁻¹ | Reference |
|---|---|---|---|---|---|
| N-Hydroxymaleimide | Furfuryl alcohol | 37 | 0.37 | 15.7 | [5] |
| N-Hydroxymaleimide | Furfuryl alcohol | 80 | 4.58 | 14.0 | [5] |
| N-(6-Aminohexyl)maleimide (est.) | Furfuryl alcohol | 60 | 1.3 ± 0.2 | 14.8 ± 0.3 | derived from [5] |
The dienophilicity of the maleimide ring is dictated by the imide carbonyls; the neutral 6-aminohexyl tether does not affect frontier orbital energies and thus preserves DA reactivity. Computational ΔG‡ rises only 0.4 kcal mol⁻¹ when the tether is appended, supporting the similar experimental rate [5].
Maleimides uniformly give endo-preferred adducts; the tether plays no stereodirecting role [5].
| pH | k_obs / M⁻¹ s⁻¹ (Cys + 6-Maleimidehexanoate) | Hydrolysis t₁⁄₂ / h (thiosuccinimide) | Reference |
|---|---|---|---|
| 6.5 | 1.0 × 10³ | >120 | [3] |
| 7.4 | 1.1 × 10³ | 72 | [3] |
| 8.5 | 2.3 × 10² | 4.5 | [6] |
Half-lives (37 °C) for the succinimide in aqueous buffers:
| Maleimide Adduct | pH 6.0 | pH 8.0 | Reference |
|---|---|---|---|
| N-alkyl | 168 h | 8 h | [4] |
| N-(6-Aminohexyl) | 150 h | 10 h | [4] |
| N-(2-Aminoethyl) | 1 h | 0.25 h | [4] |
The distal amine in the C₆ tether has only a slight inductive effect; hydrolysis remains slow at neutral pH, offering conjugate stability for bioconjugation applications.
In the presence of 10 mM glutathione at pH 7.4:
Irritant